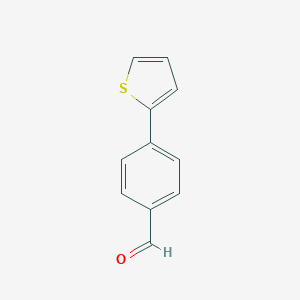

4-(2-Thienyl)benzaldehyde

Description

4-(2-Thienyl)benzaldehyde (CAS: 107834-03-7) is an aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 2-thienyl group. Its molecular formula is C₁₁H₈OS, with a molecular weight of 188.25 g/mol . The thienyl moiety introduces electron-rich and conjugated properties, making this compound valuable in materials science, particularly in fluorescent composites and organic electronics . Additionally, its aldehyde group serves as a reactive site for synthesizing hydrazones, Schiff bases, and heterocyclic derivatives .

Properties

IUPAC Name |

4-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECDQUOWFRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353042 | |

| Record name | 4-(2-thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107834-03-7 | |

| Record name | 4-(2-thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing thienyl groups to aromatic aldehydes. This method involves reacting 4-bromobenzaldehyde with 2-thienylboronic acid in the presence of a palladium catalyst. Key considerations include:

-

Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred due to their efficiency in coupling electron-deficient aryl halides.

-

Base and Solvent : Aqueous Na₂CO₃ or K₂CO₃ in toluene/ethanol (3:1) ensures solubility of both substrates and facilitates transmetalation.

-

Protection of Aldehyde : To prevent side reactions, the aldehyde group is often protected as a dimethyl acetal prior to coupling. Deprotection is achieved via hydrolysis with HCl/THF (1:1) at 60°C.

Example Protocol :

Stille Coupling

Stille coupling employs 4-iodobenzaldehyde and tributyl(2-thienyl)stannane under palladium catalysis. This method avoids boronic acid handling but requires strict anhydrous conditions:

-

Catalyst : Pd₂(dba)₃ with AsPh₃ as a ligand enhances stability.

-

Solvent : DMF or THF at 100°C for 6–8 h.

Directed C–H Functionalization

Palladium-Catalyzed C–H Activation

Recent advances leverage directing groups to achieve para-selective thienylation. For example:

-

Substrate Design : 4-methylbenzaldehyde is treated with a transient directing group (e.g., 8-aminoquinoline) to coordinate Pd(II).

-

Thienylation : 2-bromothiophene reacts via a concerted metalation-deprotonation mechanism at 120°C in DMA.

-

Oxidation : Subsequent oxidation of the methyl group to aldehyde using KMnO₄/H₂SO₄ yields the target compound (overall yield: 55–60%).

Limitations : Requires stoichiometric oxidants and multi-step sequences.

Vilsmeier-Haack Formylation

Direct Formylation of 4-(2-Thienyl)toluene

The Vilsmeier reagent (POCl₃/DMF) enables electrophilic formylation of electron-rich arenes. For this compound:

-

Substrate Preparation : 4-(2-thienyl)toluene is synthesized via Friedel-Crafts alkylation of toluene with 2-thienyl chloride/AlCl₃.

-

Reaction Conditions : POCl₃ (3 eq), DMF (5 eq) in 1,2-dichloroethane at 0°C → 25°C over 4 h.

-

Workup : Hydrolysis with ice-water followed by extraction with CH₂Cl₂ and column purification (yield: 50–55%).

Challenges : Limited to substrates with activating groups; overformylation may occur.

Oxidative Methods

Oxidation of 4-(2-Thienyl)benzyl Alcohol

Catalytic oxidation using MnO₂ or TEMPO/NaOCl offers a mild pathway:

-

Alcohol Synthesis : Reduce this compound to the corresponding alcohol using NaBH₄ in ethanol.

-

Oxidation : Stir with MnO₂ (10 eq) in CH₂Cl₂ at 25°C for 24 h (yield: 85–90%).

Advantages : High chemoselectivity and minimal side reactions.

Green Chemistry Approaches

Iron Oxide Nanoparticle (FeONP)-Catalyzed Aldol Condensation

While primarily used for chalcone synthesis, FeONPs (20–50 nm) catalyze aldol reactions between benzaldehydes and thienyl ketones:

-

Reaction Setup : 4-bromobenzaldehyde (1 mmol), 2-acetylthiophene (1.2 mmol), FeONPs (10 mg), and NaOEt in ethanol.

-

Isolation : Recrystallization from ethanol yields the aldol adduct, which is dehydrated with HCl/EtOH to form the chalcone intermediate. Subsequent ozonolysis and reductive workup could theoretically yield this compound, though this route remains exploratory.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 72–78 | 80 | High regioselectivity |

| Stille Coupling | Pd₂(dba)₃/AsPh₃ | 65–70 | 100 | No boronic acid required |

| C–H Activation | Pd(OAc)₂ | 55–60 | 120 | Step economy |

| Vilsmeier Formylation | POCl₃/DMF | 50–55 | 25 | Direct formylation |

| MnO₂ Oxidation | MnO₂ | 85–90 | 25 | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(2-Thienyl)benzoic acid.

Reduction: 4-(2-Thienyl)benzyl alcohol.

Substitution: 4-(2-Thienyl)-2-chlorobenzaldehyde.

Scientific Research Applications

Organic Synthesis

Aldehyde Reactivity

4-(2-Thienyl)benzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including:

- Condensation Reactions : It participates in aldol reactions to form larger carbon skeletons. For instance, a study reported the synthesis of thienyl chalcones through aldol adduct elimination using iron oxide nanoparticles as catalysts .

- Formation of Thienyl Derivatives : The compound can be used to synthesize thienyl derivatives that have potential applications in pharmaceuticals and agrochemicals.

Materials Science

Luminescent Materials

Research has highlighted the use of this compound in developing luminescent materials. For example, it has been incorporated into mechanochromic luminescent systems, which change color upon mechanical stress . These materials are useful in sensors and smart coatings.

Semiconducting Polymers

The compound is also utilized in the fabrication of thiophene-based semiconducting polymers. Its incorporation enhances the electronic properties of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Medicinal Chemistry

Antioxidant Properties

Recent studies have investigated the antioxidant properties of derivatives derived from this compound. These derivatives exhibit significant radical scavenging activity, suggesting potential therapeutic applications in combating oxidative stress-related diseases .

Pharmaceutical Applications

The compound's structural features make it a candidate for developing new pharmaceuticals. Its derivatives have been explored for their potential anti-inflammatory and anticancer activities, showcasing the importance of thienyl compounds in drug discovery.

- Thienyl Chalcones Synthesis : A study demonstrated the efficient synthesis of thienyl chalcones from this compound using iron oxide nanoparticles as catalysts. This method highlights the compound's utility in producing complex organic molecules rapidly .

- Antioxidant Activity Investigation : Research on novel derivatives of this compound revealed significant antioxidant effects, indicating potential therapeutic uses against oxidative stress-related conditions .

- Mechanochromic Luminescence : The incorporation of this compound into luminescent materials showcased its application in developing advanced materials that respond to mechanical stimuli .

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)benzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, applications, and research findings for 4-(2-Thienyl)benzaldehyde and related compounds:

Biological Activity

4-(2-Thienyl)benzaldehyde, also known as 2-thienyl-4-benzaldehyde, is an organic compound with the molecular formula . This compound features a thienyl group attached to a benzaldehyde moiety, which contributes to its diverse biological activities. The thienyl group is known for imparting various pharmacological properties, making compounds containing this structure of significant interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance, research indicates that compounds containing thiophene structures exhibit significant cytotoxic effects against various cancer cell lines. In particular, cytotoxicity assays have shown that certain derivatives of this compound can inhibit the growth of Hep-G2 liver cancer cells, with IC50 values indicating effective concentrations for inducing cell death.

- Case Study : In a study evaluating the cytotoxicity of several thienyl derivatives, compounds derived from this compound demonstrated potent activity against Hep-G2 cells. The most effective compounds showed IC50 values significantly lower than 20 µg/mL, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and necrosis in cancer cells. For example:

- Apoptosis Induction : Compounds derived from this compound have been shown to induce apoptosis in HCT-116 colon cancer cells. The percentage of apoptotic cells increased significantly upon treatment with these compounds, suggesting that they activate intrinsic apoptotic pathways .

- Necrosis Induction : Some derivatives also lead to necrotic cell death, further demonstrating their multifaceted mechanisms of action against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Compounds containing thiophene rings are known to possess inhibitory effects against various bacterial strains.

- Table: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Organisms | Activity Level |

|---|---|---|

| This compound | Escherichia coli | Moderate |

| Staphylococcus aureus | High | |

| Candida albicans | Low |

This table summarizes findings from studies where thiophene-containing compounds were tested against common pathogens. The results indicate varying levels of effectiveness, with some derivatives showing promising antibacterial properties .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound and its derivatives have been investigated for other biological activities:

- Anti-inflammatory Effects : Certain studies suggest that thiophene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Enzyme Inhibition : Compounds derived from this structure have also shown promise as inhibitors of key enzymes involved in disease processes, such as tyrosine kinases associated with cancer proliferation .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Thienyl)benzaldehyde, and how are intermediates characterized?

this compound is typically synthesized via condensation or cross-coupling reactions. A common method involves refluxing substituted benzaldehyde precursors with thiophene derivatives in ethanol, catalyzed by glacial acetic acid . For example, in analogous syntheses, Schiff base intermediates are formed by reacting amino-triazoles with benzaldehyde derivatives under reflux, followed by solvent evaporation and purification . Key characterization techniques include:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- FT-IR spectroscopy to confirm aldehyde (C=O stretch ~1700 cm⁻¹) and thienyl (C-S/C=C stretches) functional groups .

- ¹H-NMR to verify aromatic proton environments (e.g., thiophene protons at δ 7.0–7.5 ppm and aldehyde protons at δ ~9.8–10.0 ppm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally similar aldehydes (e.g., 4-(Bromomethyl)benzaldehyde) require stringent safety protocols:

- Eye/Skin Exposure : Immediate flushing with water for 15 minutes; contaminated clothing must be removed and washed .

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric synthesis or Wittig reactions for complex molecule construction?

This compound serves as a versatile electrophile in stereoselective reactions:

- Wittig Reactions : React with stabilized ylides (e.g., Ph₃P=CHCO₂R) to form α,β-unsaturated carbonyl derivatives, critical in natural product synthesis. Kinetic studies show that electron-deficient aryl aldehydes enhance reaction rates due to increased electrophilicity .

- Asymmetric Alcohol Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) in nucleophilic additions to the aldehyde group, yielding enantiomerically enriched alcohols .

Optimization Tip : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve yields .

Q. How can researchers resolve contradictions in reaction yields or selectivity reported for this compound derivatives?

Discrepancies often arise from variations in:

- Catalyst Systems : Palladium-based catalysts (e.g., Fe₃O₄-SiO₂-Pd) in cross-coupling reactions may exhibit differing activities due to support material porosity .

- Substituent Effects : Electron-withdrawing groups on the benzaldehyde ring can alter reactivity. For example, trifluoromethyl groups (as in 4-(Trifluoromethyl)benzaldehyde) increase electrophilicity, accelerating reactions but potentially reducing selectivity .

Analytical Approach : Compare reaction kinetics (e.g., via HPLC-UV monitoring ) and computational modeling (DFT studies) to identify rate-determining steps.

Q. What methodologies enable the application of this compound in anticancer agent development?

This aldehyde is a precursor for cytotoxic bisamide derivatives:

- Synthetic Pathway : Condense with hydrazides or amines to form Schiff bases, followed by cyclization to yield oxazepine or triazole heterocycles. These compounds exhibit activity against cancer cell lines by intercalating DNA or inhibiting kinases .

- In Vitro Screening : Validate using MTT assays on HeLa or MCF-7 cells, with IC₅₀ values typically <50 µM for active derivatives .

Q. How can HPLC-UV be optimized for quantifying this compound in complex matrices?

Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) enhances detection sensitivity:

- Derivatization Protocol : React with DEAB under acidic conditions (pH 3–4) to form UV-active hydrazones (λmax ~350 nm) .

- Chromatographic Conditions : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and 0.1% trifluoroacetic acid for peak sharpness .

Methodological Considerations

Q. What strategies improve the stability of this compound during long-term storage?

- Storage : Keep under argon at –20°C to prevent oxidation of the aldehyde group to carboxylic acid .

- Stabilizers : Add 0.1% hydroquinone to inhibit radical-mediated degradation.

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

Q. Table 2. Common Derivatives and Their Applications

| Derivative | Application | Reference |

|---|---|---|

| N,N’-(Arylmethylene)bisamides | Anticancer agents (cytotoxicity screening) | |

| Oxazepine heterocycles | Antimicrobial and anti-inflammatory agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.